Baohuoside V

Description

Contextualization within Flavonoid Natural Products

Baohuoside V is classified as a flavonoid, a large and diverse group of polyphenolic compounds found in plants. medchemexpress.comgoogle.com Flavonoids are characterized by a general structure consisting of a fifteen-carbon skeleton, which includes two phenyl rings and a heterocyclic ring. nih.govmdpi.com This basic structure gives rise to several subclasses, including flavonols, flavones, flavanones, isoflavones, and anthocyanins, distinguished by variations in their heterocyclic C ring. nih.govmdpi.com

Specifically, this compound belongs to the flavonol subclass of flavonoids. medchemexpress.com Flavonols are widely distributed in various dietary plants and are recognized for their diverse biological activities. nih.gov The defining structural feature of flavonols is the presence of a hydroxyl group at the C3 position of the C ring. The specific arrangement of hydroxyl groups and other substituents on the flavonoid skeleton influences their chemical properties.

Botanical Origin and Isolation

Source Plant: Epimedium davidii

The primary botanical source for the isolation of this compound is Epimedium davidii, a perennial herb native to China. medchemexpress.comcaldic.complantdelights.com This plant is a member of the Berberidaceae family and is one of about 52 species in the Epimedium genus. caldic.com Epimedium davidii is a clump-forming species with spiny evergreen leaflets and produces yellow, spider-like flowers. plantdelights.com

The isolation of this compound from Epimedium davidii involves a multi-step extraction and purification process. A common procedure begins with the extraction of the dried, whole plant with ethanol. google.com The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. google.com Through these purification steps, this compound, along with other related flavonoid compounds like Baohuoside I, II, III, and VI, can be isolated. scispace.comscispace.com

Research Findings on this compound

| Property | Details | Reference |

| Molecular Formula | C38H48O19 | medchemexpress.com |

| Molecular Weight | 808.78 | medchemexpress.com |

| CAS Number | 118544-18-6 | medchemexpress.com |

| Structural Classification | Flavonoids, Flavonols, Phenols, Polyphenols | medchemexpress.commedchemexpress.com |

| Initial Source | Plants, Berberidaceae, Epimedium brevicornu Maxim., Epimedium davidii | medchemexpress.comcaldic.com |

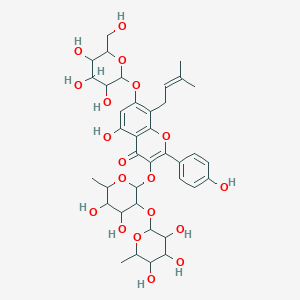

Structure

2D Structure

Properties

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPLDYBWOKMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Biotransformation Pathways of Baohuoside V

Proposed Precursor-Product Relationships within Flavonoid Biosynthesis

The biosynthesis of all flavonoids, including Baohuoside V, begins with the general phenylpropanoid pathway. nih.govmdpi.com This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a critical precursor molecule.

The core flavonoid structure is then assembled through the following key steps:

Chalcone (B49325) Synthesis: The enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. jcsp.org.pk

Isomerization: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) known as naringenin. mdpi.comresearchgate.net

Core Flavonol Formation: Naringenin undergoes a series of hydroxylations and modifications by enzymes like Flavanone 3-hydroxylase (F3H) and Flavonol Synthase (FLS) to produce various flavonol aglycones (the non-sugar core). nih.govresearchgate.net In Epimedium, a key aglycone is icaritin, which serves as the backbone for many of the genus's characteristic flavonoids. researchgate.net

From this flavonol core, a diverse array of flavonoid glycosides is generated through subsequent modifications. The specific structure of this compound (C38H48O19) indicates it is a highly glycosylated derivative. chemfaces.comnih.gov One study proposed that the flavonoids in Epimedium are derived from the parent nucleus desmethylicaritin, undergoing various enzymatic reactions including isopentenyl substitution and, crucially, glycosylation at multiple sites. jcsp.org.pk this compound is identified as one of the metabolites within these proposed pathways, suggesting it is formed through a sequence of glycosylation events where sugar moieties are attached to a flavonol precursor. jcsp.org.pk

The general precursor-product relationship leading to complex flavonoids like this compound is summarized in the table below.

| Precursor | Enzyme Class | Product |

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid |

| Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) | 4-Coumaric Acid |

| 4-Coumaric Acid | 4-Coumarate-CoA Ligase (4CL) | 4-Coumaroyl-CoA |

| 4-Coumaroyl-CoA + Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydroflavonol |

| Dihydroflavonol | Flavonol Synthase (FLS) | Flavonol (e.g., Kaempferol) |

| Flavonol Aglycone | Prenyltransferase (PT) | Prenylated Flavonol Aglycone (e.g., Icaritin) |

| Prenylated Flavonol Aglycone | Glycosyltransferases (GTs) | Flavonoid Glycosides (including this compound) |

This table presents a generalized pathway; the exact intermediates and enzymes for this compound are not fully elucidated.

Enzymatic Transformations Leading to this compound

The creation of this compound from its core aglycone precursor is accomplished by a series of enzymatic transformations, primarily catalyzed by glycosyltransferases (GTs). mdpi.com These enzymes are responsible for attaching various sugar molecules to the flavonoid backbone. The complex structure of this compound suggests the involvement of multiple, highly specific GTs, such as UDP-glycosyltransferases (UGTs), which may include glucosyltransferases, rhamnosyltransferases, and xylosyltransferases, to build its intricate oligosaccharide chain. mdpi.comresearchgate.net

While the specific enzymes that catalyze the final steps to synthesize this compound have not been isolated and characterized, the general enzymatic processes are understood from studies of related Epimedium flavonoids. mdpi.comresearchgate.net For instance, the biosynthesis of other complex glycosides in Epimedium involves a cascade of enzymatic steps where different sugar moieties are sequentially added to the C-3, C-7, and other positions of the flavonol nucleus. jcsp.org.pkresearchgate.net It is through such a multi-enzyme process that a precursor aglycone is converted into the complex structure of this compound.

Bioconversion Strategies and Yield Optimization

Currently, there are no specific bioconversion or yield optimization strategies reported in scientific literature that focus directly on this compound. Research efforts in the biotransformation of Epimedium flavonoids have predominantly targeted the production of compounds with higher known pharmacological activity and market demand, such as Baohuoside I (also known as Icariside II) and its aglycone, icaritin. mdpi.comresearchgate.netresearchgate.net

However, studies on related compounds demonstrate the potential for such strategies. Biotransformation using whole-cell microbial cultures is a promising approach. For example, the fungus Cunninghamella blakesleana has been successfully used to transform major flavonoid glycosides from Epimedium koreanum into other rare flavonoids with high efficiency. chemfaces.comchemsrc.com In one study, this fungus converted Epimedin A into Baohuoside VII with a yield of 95.8%. chemfaces.com This highlights the capability of microorganisms to perform specific glycosidic hydrolysis, a strategy that could theoretically be adapted to produce or modify this compound.

The table below summarizes biotransformation examples for other Epimedium flavonoids, illustrating the methods that could potentially be applied to this compound.

| Substrate (Precursor) | Biocatalyst/Enzyme | Product | Reported Yield/Conversion Rate | Reference |

| Epimedin A | Cunninghamella blakesleana | Baohuoside VII | 95.8% | chemfaces.com |

| Icariin | β-glucosidase (IagBgl1) | Baohuoside I | 99.48% (molar conversion) | researchgate.net |

| Epimedin C | α-L-rhamnosidase (PodoRha) & β-glucosidase (IagBgl1) | Baohuoside I | 98% | mdpi.com |

| Icariin | Cellulase | Baohuoside I | 98.2% (with β-cyclodextrin) |

These examples show that enzymatic and microbial bioconversions are highly effective for modifying flavonoid glycosides. Optimization of reaction parameters such as pH, temperature, substrate concentration, and enzyme loading are critical for maximizing yields. While this compound is not a current focus, these established methodologies provide a clear framework for any future work aimed at its targeted synthesis or yield enhancement.

Advanced Preclinical Pharmacological Research on Baohuoside V

Molecular Pharmacology and Target Elucidation

Detailed molecular and cellular studies are crucial for understanding the therapeutic potential of a compound. However, dedicated research into the specific molecular interactions of Baohuoside V is sparse.

Investigation of Specific Molecular Targets

As of the latest review of preclinical research, specific molecular targets of this compound have not been definitively identified or published. In contrast, studies on the related flavonoid, Baohuoside I, have identified several molecular targets, including the mTOR, β-catenin, and PPARγ/VEGF signaling pathways. It is important to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation. The unique structural characteristics of this compound may lead to interactions with different molecular targets.

Analysis of Intracellular Signaling Pathways Modulated by this compound

Consistent with the lack of identified molecular targets, there is no specific data detailing the intracellular signaling pathways modulated by this compound. Research on other Epimedium flavonoids has demonstrated effects on pathways involved in cellular proliferation, inflammation, and apoptosis. However, without direct experimental evidence, it is not possible to attribute these effects to this compound.

Cellular Efficacy and Mechanistic Studies (In Vitro Models)

The evaluation of a compound's efficacy in cellular models is a cornerstone of preclinical drug development. Unfortunately, specific in vitro studies on this compound are not available in the reviewed literature.

Assessment in Defined Cellular Systems

There are no published studies that assess the effects of this compound in defined cellular systems. Consequently, there is no data available to populate a table on its cellular efficacy.

Modulatory Effects on Cellular Processes

Given the absence of in vitro studies, the modulatory effects of this compound on key cellular processes remain uncharacterized.

Cellular Proliferation and Viability Dynamics

There is no available research data on the effects of this compound on cellular proliferation and viability. Studies on the closely related compound, Baohuoside I, have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. However, these results are specific to Baohuoside I and cannot be attributed to this compound without direct investigation.

Cell Migration and Invasion Capacities

This compound has demonstrated significant capabilities in inhibiting cancer cell migration and invasion across various cancer types, key processes in tumor metastasis. In melanoma cells (M14 and MV3), treatment with the compound resulted in a substantial reduction in migratory capacity, with decreases of 70% and 72%, respectively. This effect is linked to the upregulation of miR-144, which in turn downregulates the SMAD1 protein.

Studies on pancreatic cancer cells (PANC-1 and CFPAC-1) also revealed a concentration-dependent inhibition of both invasion and migration. Similar inhibitory effects were observed in glioma cells, where this compound significantly decreased the cells' ability to migrate and invade. Furthermore, in breast cancer, the compound has been found to suppress cell invasion and migration, particularly by downregulating the expression of the CXCR4 chemokine receptor.

| Cancer Cell Line | Key Findings | Reported Reduction | Associated Mechanism |

|---|---|---|---|

| Melanoma (M14, MV3) | Inhibited cell migration | 70-72% | Upregulation of miR-144, downregulation of SMAD1 |

| Pancreatic Cancer (PANC-1, CFPAC-1) | Inhibited cell invasion and migration | Concentration-dependent | Not specified |

| Glioma (U251) | Decreased cell migration and invasion | Significant | Not specified |

| Breast & Cervical Cancer | Suppressed cell invasion | Not specified | Downregulation of CXCR4 |

Apoptotic Pathway Modulation and Induction

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. In human non-small cell lung cancer (A549 cells), the compound triggers apoptosis through the mitochondrial pathway. nih.gov This involves an increase in the BAX/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. nih.gov The process is also mediated by the over-production of reactive oxygen species (ROS) and activation of the JNK and p38/MAPK signaling pathways. nih.gov

In pancreatic cancer cells, this compound induces apoptosis by affecting intracellular energy metabolism through the mTOR/S6K1 signaling pathway. nih.gov Treatment leads to the activation of pro-apoptotic proteins including caspase-3, caspase-8, and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Autophagy Regulation

The role of this compound in regulating autophagy—a cellular degradation and recycling process—is complex and appears to be context-dependent. Autophagy can act as a pro-survival mechanism for cancer cells under stress, and its inhibition can sensitize them to treatment. In cisplatin-resistant ovarian cancer cells, this compound has been shown to suppress autophagy by downregulating the HIF-1α/ATG5 axis, thereby increasing the cells' sensitivity to chemotherapy. nih.gov However, other research contexts suggest that the therapeutic effects of this compound can also involve the triggering of autophagy, highlighting the dual role of this process in cancer therapy. researchgate.net

Immunomodulatory Activities at the Cellular Level

This compound exhibits distinct immunomodulatory properties. Studies have shown that it has an immunosuppressive effect by inhibiting the activation and proliferation of lymphocytes. selleckchem.com It has been observed to suppress both T-cell and B-cell activation in vitro. One report suggests it primarily suppresses B-cell (antibody) responses, which could be relevant for its potential in treating certain autoimmune diseases. selleckchem.com In the context of cancer, its anti-tumor mechanisms are also associated with modulating the phenotype and function of various immune cells, such as tumor-associated macrophages (TAMs). nih.gov

Efficacy and Pathophysiological Relevance in Preclinical Animal Models (In Vivo Studies)

Tumor Growth Inhibition and Metastasis Modulation

The anti-cancer efficacy of this compound has been validated in several preclinical animal models, demonstrating its potential to inhibit tumor growth and prevent metastasis.

In a xenograft mouse model of melanoma, systemic administration of this compound led to significant suppression of tumor growth. dntb.gov.ua For multiple myeloma, it was shown to inhibit tumor angiogenesis—the formation of new blood vessels that supply the tumor—in a xenograft mouse model. nih.gov This anti-angiogenic effect is mediated through the PPARγ/VEGF signaling pathway. nih.gov

Most notably, this compound has shown remarkable anti-metastatic activity in breast cancer models. nih.gov In both zebrafish and mouse xenograft models, it effectively suppressed breast cancer metastasis by downregulating the tumor-associated macrophages (TAMs)/CXCL1 pathway. nih.gov Furthermore, when used in combination with the chemotherapeutic agent paclitaxel, this compound demonstrated a synergistic effect, inhibiting the growth and metastasis of breast tumors in immunodeficient mice. nih.gov

| Cancer Type | Animal Model | Key Outcomes | Mechanism of Action |

|---|---|---|---|

| Melanoma | Xenograft Nude Mice | Suppressed tumor growth | Not specified in vivo |

| Multiple Myeloma | Xenograft Mouse Model | Inhibited tumor angiogenesis | Inhibition of PPARγ–VEGF signaling axis |

| Breast Cancer | Zebrafish & Mouse Xenografts | Suppressed metastasis | Downregulation of TAMs/CXCL1 pathway |

| Breast Cancer (Combination Therapy) | Immunodeficient NSG Mice | Inhibited tumor growth and metastasis (with Paclitaxel) | Suppression of pro-metastatic extracellular vesicles |

Bone Metabolism and Osteogenesis Regulation

There is currently no available preclinical research data specifically investigating the effects of this compound on bone metabolism or osteogenesis. Studies detailing its potential role in regulating bone cell activities, such as osteoblast differentiation, bone formation, or the inhibition of osteoclast activity, have not been identified in the existing scientific literature. Therefore, its therapeutic potential in bone-related metabolic diseases remains uninvestigated.

Interactive Data Table: this compound and Bone Metabolism

No preclinical data available for this compound.

| Model | Key Findings |

| N/A | No studies on osteoblast differentiation reported. |

| N/A | No studies on osteoclast inhibition reported. |

| N/A | No in vivo bone formation studies reported. |

Neuroprotection and Neurological Disorder Models

Specific preclinical studies on the neuroprotective effects of this compound are not found in the current body of scientific research. There is no available data from in vitro or in vivo models of neurological disorders to suggest a therapeutic potential for this particular compound in conditions such as ischemic stroke, Alzheimer's disease, or Parkinson's disease. The mechanisms of action related to neuroprotection, including anti-inflammatory, antioxidant, or anti-apoptotic effects in the central nervous system, have not been evaluated for this compound.

Interactive Data Table: this compound in Neurological Disorder Models

No preclinical data available for this compound.

| Neurological Disorder Model | Investigated Pathway | Outcome |

| N/A | Neuroinflammation | Not Investigated |

| N/A | Oxidative Stress | Not Investigated |

| N/A | Neuronal Apoptosis | Not Investigated |

Antiviral and Antibacterial Activities

Preclinical research dedicated to the antiviral and antibacterial properties of this compound is not currently available. Investigations into its efficacy against various viral or bacterial pathogens, including mechanisms of action such as inhibition of microbial growth, biofilm formation, or virulence factors, have not been reported.

Interactive Data Table: Antimicrobial Activity of this compound

No preclinical data available for this compound.

| Pathogen | Type | Activity Observed |

| N/A | Virus | Not Investigated |

| N/A | Bacteria | Not Investigated |

Other Disease Models and Therapeutic Potentials

Beyond the specific areas mentioned above, there is a general lack of preclinical research on this compound in other disease models. Its potential therapeutic applications in areas such as metabolic diseases, inflammatory conditions, or oncology have not been explored in published studies. Consequently, the broader pharmacological profile of this compound remains to be established.

Structure Activity Relationship Sar Studies and Derivative Development for Baohuoside V

Elucidation of Structural Determinants for Biological Activity

The biological activity of flavonoids, the class of compounds to which Baohuoside V belongs, is intrinsically linked to their chemical structure. For this compound, specific hydroxyl groups and the glycosylation pattern are thought to be key determinants of its therapeutic potential. While direct and extensive SAR studies on this compound are still emerging, valuable insights can be drawn from research on structurally similar flavonoids.

In the context of this compound, it is hypothesized that the rhamnose sugar unit and the specific arrangement of hydroxyl and methoxy groups on the aglycone part of the molecule are crucial for its interaction with cancer-related cellular pathways. Further research is needed to precisely map these interactions and to identify which structural components are indispensable for its anticancer effects.

Rational Design and Synthesis of Novel this compound Derivatives

The insights gained from preliminary SAR analyses are instrumental in the rational design of novel this compound derivatives. The goal of such synthetic efforts is to create new molecules with improved pharmacological profiles, such as enhanced potency, better selectivity for cancer cells, and more favorable pharmacokinetic properties.

Medicinal chemists employ various strategies to modify the structure of this compound. These can include:

Alteration of the Glycosidic Linkage: Modifying the sugar moiety or the way it is attached to the flavonoid core can influence the compound's solubility and how it is metabolized in the body.

Introduction of New Functional Groups: Adding new chemical groups to the flavonoid skeleton can create new interaction points with biological targets, potentially leading to enhanced activity or a novel mechanism of action.

While specific examples of synthesized this compound derivatives and their detailed biological evaluation are not yet widely reported in the public domain, the principles of rational drug design provide a clear roadmap for future research in this area.

Comparative Analysis of Derivative Efficacy and Selectivity

A crucial step in the development of new therapeutic agents is the comparative analysis of the newly synthesized derivatives against the parent compound. This involves a battery of in vitro and in vivo tests to determine their efficacy and selectivity.

Efficacy is typically assessed by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value indicates a more potent compound.

Selectivity refers to the ability of a compound to preferentially target cancer cells over healthy cells. This is a critical factor in minimizing the side effects of cancer therapy. Selectivity is often evaluated by comparing the cytotoxicity of the compound on cancer cell lines versus normal cell lines.

The table below illustrates a hypothetical comparative analysis of this compound and its derivatives, which is a standard approach in such studies.

| Compound | Modification | IC50 on Cancer Cell Line A (µM) | IC50 on Normal Cell Line B (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |

| This compound | Parent Compound | 15 | 150 | 10 |

| Derivative 1 | Removal of a hydroxyl group | 25 | 180 | 7.2 |

| Derivative 2 | Addition of a methoxy group | 10 | 200 | 20 |

| Derivative 3 | Altered sugar moiety | 12 | 160 | 13.3 |

In this hypothetical example, Derivative 2 shows both improved efficacy (lower IC50 on the cancer cell line) and enhanced selectivity (higher Selectivity Index) compared to the parent this compound. Such data is vital for identifying promising lead compounds for further preclinical and clinical development.

The systematic exploration of the structure-activity relationships of this compound and the rational design of its derivatives represent a promising frontier in the search for more effective and safer anticancer drugs. As research in this area progresses, we can anticipate the emergence of novel compounds with significant therapeutic potential.

Analytical Methodologies for Baohuoside V

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating and quantifying Baohuoside V from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used methods due to their efficiency and resolution. ijpsjournal.comijsrtjournal.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com It operates by forcing a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase) under high pressure. libretexts.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

In the analysis of flavonoids closely related to this compound, such as its isomer Baohuoside I, specific HPLC methods have been established that are directly applicable. For instance, a common method employs a C18 column, which is a type of reversed-phase column where the stationary phase is non-polar. nih.govresearchgate.net A mixture of acetonitrile (B52724) and water is often used as the mobile phase to elute the compounds. nih.gov The detection of the separated compounds is typically achieved using a UV detector, with flavonoids like this compound showing strong absorbance at a specific wavelength. nih.govyoutube.com

A rapid and reliable HPLC-MS/MS method was developed for the simultaneous quantification of twelve bioactive compounds in rat plasma, including Baohuoside I. researchgate.net This method highlights the robustness of HPLC for complex biological samples. researchgate.net

Table 1: Example HPLC Parameters for Analysis of Related Flavonoids

| Parameter | Condition | Source |

| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : Water (75:25) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection Wavelength | 270 nm | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). ijsrtjournal.comorientjchem.org This innovation results in dramatically increased resolution, speed, and sensitivity compared to traditional HPLC. orientjchem.orgwaters.com The UPLC system is designed to withstand the higher backpressures generated by these smaller particles, enabling more efficient separations. ijsrtjournal.com

UPLC has been effectively used for the analysis of this compound and its analogues. In one study, UPLC was employed to detect Baohuoside I in transport samples from Caco-2 cell models. nih.gov Another study utilized UPLC-MS/MS to assess the metabolic stability and drug-drug interactions of Baohuoside I. dovepress.com These applications demonstrate the power of UPLC in providing fast and highly sensitive measurements, which is crucial for pharmacokinetic and metabolic studies. A widely metabolomic analysis of Epimedium pubescens leaves also used a UPLC-based method for the quantitative determination of key flavonoids, including Baohuoside I. mdpi.com

Table 2: Example UPLC Parameters for Baohuoside Analysis

| Parameter | Condition | Source |

| System | Waters Acquity UPLC | nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Acetic Acid (B) | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 35°C | nih.gov |

| Detection Wavelength | 270 nm | nih.gov |

Spectrometric Techniques for Detection and Characterization

Spectrometric methods, particularly mass spectrometry, are indispensable for the detection and structural elucidation of this compound. When coupled with chromatographic systems, they provide a powerful tool for unambiguous identification and quantification.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net This information allows for the determination of a molecule's elemental composition and can be used to identify unknown compounds and elucidate their structure. For the characterization of natural products like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows large, non-volatile molecules to be analyzed with minimal fragmentation. nih.gov In one study, ESI-MS was used to elucidate the structure of Baohuoside I by analyzing its full scan mass spectrum. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection sensitivity and specificity of MS. wikipedia.orgthermofisher.com This synergistic technique is highly effective for analyzing complex mixtures, such as extracts from biological matrices or herbal medicines. wikipedia.org After components are separated on the LC column, they are introduced into the mass spectrometer for detection and identification. thermofisher.com LC-MS can confirm the identity of a compound by providing its molecular weight. creative-proteomics.com The technique has been successfully applied to pharmacokinetic studies of flavonoids from the Epimedium genus, from which this compound is derived. nih.gov

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) takes the analysis a step further by using two stages of mass analysis. creative-proteomics.comeag.com In a tandem mass spectrometer, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, often using a mode called Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it the gold standard for quantitative bioanalysis. mdpi.com360biolabs.com

Several studies have developed and validated robust LC-MS/MS methods for the quantification of Baohuoside I, an isomer of this compound, in biological samples like rat plasma. researchgate.netdovepress.comnih.gov These methods demonstrate low limits of quantification and high precision, making them suitable for demanding applications like pharmacokinetic studies. researchgate.netnih.gov The high specificity of LC-MS/MS minimizes interference from other components in the matrix, ensuring accurate results. 360biolabs.com

Table 3: Example LC-MS/MS Parameters for Analysis of Related Flavonoids

| Parameter | Condition | Source |

| System | Agilent G6410A triple quadrupole LC-MS | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion (Baohuoside I) | m/z 515.76 → 369.87 | nih.gov |

| Mobile Phase | Acetonitrile-water-formic acid (50:50:0.05, v/v/v) | nih.gov |

| Column | ZORBAX SB-C18 (3.5 µm, 2.1 mm x 100 mm) | nih.gov |

Immunoanalytical Techniques for Biological Matrix Analysis

Immunoanalytical methods leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules within complex biological fluids. mdpi.com These techniques are valued for their potential for high throughput and sensitivity, although their development can be resource-intensive. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. aacrjournals.org While no commercial ELISA kits specifically designed for this compound are currently documented, the development of such an assay is feasible and would likely follow the principles established for other small molecules and flavonoid glycosides. nih.govmdpi.com

The development of an ELISA for a small molecule like this compound, which is not immunogenic on its own, requires it to be treated as a hapten. The process would involve chemically coupling this compound to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create a conjugate that can elicit an immune response in an animal model to produce specific antibodies. nih.gov The specificity of the resulting monoclonal antibodies is a critical factor and depends significantly on the design of this hapten-protein immunogen. nih.gov

A competitive ELISA format is the most probable approach for quantifying this compound. In this setup, an antibody specific to this compound is pre-coated onto a microplate. The biological sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound. The unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the immobilized antibodies. After a washing step to remove unbound molecules, a substrate is added, which reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent). elabscience.com The signal intensity is inversely proportional to the concentration of this compound in the original sample.

The table below outlines the hypothetical steps and components for a competitive ELISA designed for this compound analysis.

| Step | Procedure | Purpose |

| 1. Coating | Microplate wells are coated with a monoclonal antibody specific for this compound. | To immobilize the capture antibody. |

| 2. Blocking | Unbound sites on the plate are blocked using an inert protein solution (e.g., BSA). | To prevent non-specific binding of other molecules. |

| 3. Competition | The biological sample (e.g., pre-treated plasma or urine) and a known amount of enzyme-conjugated this compound are added to the wells. | To allow competition between the sample's this compound and the labeled this compound for antibody binding sites. |

| 4. Washing | The plate is washed to remove unbound sample and labeled antigen. | To eliminate interfering substances and unbound reagents. |

| 5. Substrate Addition | A chromogenic or fluorogenic substrate (e.g., TMB for HRP enzyme) is added. | To generate a detectable signal from the bound enzyme-labeled antigen. |

| 6. Detection | The signal (e.g., absorbance at a specific wavelength) is measured using a microplate reader. The concentration is determined by comparing the signal to a standard curve. | To quantify the amount of labeled antigen bound, which is inversely related to the concentration of this compound in the sample. |

This table presents a generalized, hypothetical protocol for a competitive ELISA for this compound, as specific commercial kits are not currently documented.

Sample Preparation Techniques for Biological Matrices

The analysis of compounds within biological matrices like blood, plasma, or urine is challenging due to the presence of endogenous substances (e.g., proteins, salts, lipids) that can interfere with analytical methods. cloud-clone.comnih.gov Therefore, sample preparation is a critical step to extract the analyte of interest, remove interferences, and concentrate the sample before analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). ucd.ielcms.cz Common methods for flavonoid analysis include solid-phase extraction and liquid-liquid extraction. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. ajol.info It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the analyte or the impurities. ajol.info For flavonoid glycosides like this compound, reversed-phase SPE is common, utilizing sorbents such as C18-bonded silica (B1680970) or polymeric materials like Oasis HLB. lcms.cznih.gov

A typical SPE protocol involves several key steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate the stationary phase. mdpi.com

Equilibration: The sorbent is flushed with a solvent similar to the sample matrix (e.g., water or a buffer) to prepare it for sample loading. lcms.cz

Sample Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. thermofisher.com The target analyte and some endogenous components are retained on the sorbent.

Washing: The cartridge is washed with a solvent (e.g., a low percentage of methanol in water) to remove weakly bound interferences while the analyte of interest remains bound. mdpi.com

Elution: A stronger solvent (e.g., a high percentage of methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for collection and subsequent analysis. mdpi.com

In a study analyzing twelve bioactive compounds from Epimedium, including the related compounds Baohuoside I and Baohuoside II, in rat plasma, protein precipitation with acetonitrile was chosen over LLE and SPE for its simplicity and efficiency. nih.gov However, SPE remains a robust method for achieving cleaner extracts. lcms.cz The selection of sorbents and solvents is crucial for optimizing recovery and minimizing matrix effects. mdpi.com

The following table summarizes a general SPE protocol applicable to the extraction of flavonoid glycosides from a plasma matrix.

| Parameter | Description | Example |

| Sample Pretreatment | Dilution of plasma to reduce viscosity and protein binding. | Dilute plasma 1:1 with an aqueous buffer (e.g., 4% H₃PO₄). mdpi.com |

| SPE Sorbent | Reversed-phase sorbent. | C18-bonded silica or polymeric (e.g., Oasis HLB). mdpi.comlcms.cz |

| Conditioning Solvent | Activates the sorbent phase. | 1-3 mL of Methanol. ajol.info |

| Equilibration Solvent | Prepares sorbent for aqueous sample. | 1-3 mL of Water. ajol.info |

| Wash Solvent | Removes polar interferences. | 1-3 mL of 5-10% Methanol in water. mdpi.com |

| Elution Solvent | Elutes the analyte of interest. | 1-3 mL of Acetonitrile or Methanol (often with 0.1% formic acid). mdpi.comnih.gov |

| Post-Elution | Preparation for analytical injection. | Evaporation of the eluate to dryness under nitrogen and reconstitution in the initial mobile phase. mdpi.comorganomation.com |

This table provides a generalized SPE protocol for flavonoids based on established methodologies.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique that partitions compounds between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. lcms.cz The separation is based on the differential solubility of the analyte in these two phases. researchgate.net LLE is valued for its simplicity but can be solvent-intensive. researchgate.net

For a moderately polar flavonoid glycoside like this compound, a typical LLE procedure would involve extracting it from an aqueous biological sample (e.g., urine or diluted plasma) into an organic solvent such as ethyl acetate (B1210297) or a mixture of solvents. ffhdj.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which should be adjusted to ensure the analyte is in its most neutral, non-ionized state to maximize its solubility in the organic solvent.

The general steps for an LLE procedure are:

Sample Preparation: The biological fluid may be diluted or buffered to the optimal pH. ffhdj.com

Extraction: The prepared sample is mixed vigorously with an immiscible organic solvent in a separatory funnel. The target analyte partitions into the organic phase. nih.gov

Phase Separation: The mixture is allowed to settle, and the two liquid layers separate based on density.

Collection: The organic layer containing the analyte is collected.

Drying and Concentration: The collected organic extract is often dried to remove residual water, evaporated to dryness, and then reconstituted in a smaller volume of a solvent compatible with the subsequent analytical system. organomation.com

While effective, LLE can sometimes be less efficient than SPE for complex samples. For instance, in the analysis of related Epimedium flavonoids, LLE was tested but ultimately protein precipitation was preferred for its higher efficiency and simplicity. nih.gov

The table below details a representative LLE protocol for extracting flavonoids from a biological fluid.

| Step | Procedure | Purpose |

| 1. Sample pH Adjustment | Adjust the pH of the aqueous sample (e.g., urine or diluted plasma) to be slightly acidic (e.g., pH 4-6) to ensure the flavonoid is in a neutral form. | To maximize partitioning into the organic solvent. |

| 2. Solvent Addition | Add an equal or greater volume of an immiscible organic solvent (e.g., ethyl acetate, n-butanol). ffhdj.com | To create the two-phase system for extraction. |

| 3. Mixing | Vigorously shake the mixture in a separatory funnel for several minutes. | To facilitate the transfer of the analyte from the aqueous to the organic phase. |

| 4. Phase Separation | Allow the layers to fully separate. | To enable clean collection of the desired phase. |

| 5. Collection | Drain and collect the organic layer. The process may be repeated with fresh solvent to improve recovery. nih.gov | To isolate the analyte-rich extract. |

| 6. Post-Extraction | Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent. organomation.com | To concentrate the sample and prepare it for injection into an analytical instrument. |

This table outlines a general LLE process for flavonoids based on standard chemical principles.

Future Research Directions and Translational Perspectives for Baohuoside V

Exploration of Unidentified Molecular Targets and Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific molecular targets and signaling pathways of Baohuoside V. Research into its mechanism of action is a fundamental first step to understanding its potential pharmacological effects. Future investigations should aim to identify the proteins, enzymes, receptors, or other cellular components with which this compound directly interacts. Elucidating these targets will be crucial for uncovering the molecular mechanisms that underpin its potential biological activities. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking studies would be instrumental in this exploratory phase.

Development of Advanced Delivery Systems

The clinical application of many flavonoid compounds is often hindered by poor bioavailability, low aqueous solubility, and metabolic instability. To date, no studies have been published on the development of advanced delivery systems specifically for this compound. Future research should focus on designing and evaluating novel formulation strategies to enhance its pharmacokinetic properties. The investigation of nano-delivery systems, such as liposomes, nanoparticles, or micelles, could potentially improve the solubility, stability, and targeted delivery of this compound, thereby increasing its therapeutic efficacy.

Investigation of Synergistic Therapeutic Combinations

The potential for this compound to act in synergy with other therapeutic agents is an unexplored area of research. There is no existing data on the efficacy of this compound when used in combination with other drugs for any disease state. Future studies should explore potential synergistic interactions with conventional medicines or other natural compounds. Investigating these combinations could reveal enhanced therapeutic effects, the potential for dose reduction of co-administered drugs, and strategies to overcome drug resistance. Such research would be highly valuable in determining the translational potential of this compound as part of a combination therapy regimen.

Comparative Pharmacological Profiling with Related Flavonoids

While this compound is structurally related to other flavonoids found in Epimedium species, such as Icariin and Baohuoside I, there is no available research that directly compares their pharmacological profiles. A comparative analysis is essential to understand the unique therapeutic potential of this compound. Future studies should systematically evaluate and compare its bioactivities, such as antioxidant, anti-inflammatory, or cytotoxic effects, against those of its better-studied analogues. This would help to determine if this compound possesses any advantageous properties that would make it a superior candidate for development.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of Baohuoside V?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming the molecular structure of this compound (C₃₈H₄₈O₁₉). Infrared (IR) spectroscopy can identify functional groups like glycosidic bonds. High-Performance Liquid Chromatography (HPLC) with UV detection is used for purity assessment. Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. How can researchers optimize the extraction of this compound from plant sources like Epimedium species?

- Methodological Answer : Use solvent systems with polar gradients (e.g., ethanol-water mixtures) to enhance solubility. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) improves yield efficiency. Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) isolates this compound from co-extracted flavonoids. Validate purity via HPLC and compare retention times with authenticated standards .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Cell viability assays (CCK-8 or MTT) using cancer cell lines (e.g., SH-SY5Y or U251) can assess anti-proliferative effects. Apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) provide mechanistic insights. Dose-response curves (10–100 μM) help determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anti-apoptotic vs. pro-apoptotic effects?

- Methodological Answer : Context-dependent effects may arise from cell type variability or concentration differences. Use isoform-specific inhibitors (e.g., caspase-3 vs. caspase-9) and gene silencing (siRNA) to isolate pathways. Meta-analysis of existing data, focusing on experimental conditions (e.g., oxygen levels, serum concentration), can clarify discrepancies. Reproducibility requires strict adherence to protocols like those in Beilstein Journal of Organic Chemistry .

Q. What experimental designs are recommended to study this compound’s modulation of estrogen receptor (ER) and G protein-coupled estrogen receptor (GPER) pathways?

- Methodological Answer : Co-administer this compound with selective antagonists (e.g., G15 for GPER, ICI 182,780 for ER) in neuronal or cancer models. Western blotting for downstream targets (e.g., Bcl-2, Bax) and phospho-proteins (e.g., p-Akt) quantifies pathway activation. Dual-luciferase reporter assays validate transcriptional activity. Include controls for off-target effects via CRISPR/Cas9 knockout models .

Q. How should pharmacokinetic studies of this compound be designed to evaluate bioavailability and tissue distribution?

- Methodological Answer : Administer this compound orally or intravenously in rodent models, collecting plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites. Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) using non-compartmental analysis. Compare results across species (rats vs. mice) to assess translational relevance .

Q. What strategies mitigate off-target effects when testing this compound in in vivo tumor models?

- Methodological Answer : Employ orthotopic xenografts (e.g., brain or pancreatic tumors in nude mice) to mimic human disease. Monitor toxicity via histopathology of vital organs (liver, kidneys). Use isoform-specific probes in PET/CT imaging to track tumor specificity. Validate findings with sham-treated controls and dose-escalation studies to establish therapeutic windows .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies, particularly in protein expression analyses?

- Methodological Answer : Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines for Western blotting. Normalize protein loads using housekeeping genes (e.g., β-actin, GAPDH) and include full membrane scans in supplementary data. Use statistical tools (e.g., GraphPad Prism) for ANOVA with post-hoc tests. Publicly share raw data via repositories like ProteomeXchange .

Q. What computational tools are effective for predicting this compound’s molecular targets and binding affinities?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like mTOR or AMPKα1 identifies potential binding sites. Pharmacophore modeling (MOE) aligns structural features with known activators/inhibitors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.